molecular formula C9H14ClNO2 B053749 3-Hydroxy-4-methoxyphenethylamine hydrochloride CAS No. 645-33-0

3-Hydroxy-4-methoxyphenethylamine hydrochloride

Cat. No. B053749
CAS RN: 645-33-0
M. Wt: 203.66 g/mol
InChI Key: KAAFITWSSODFMA-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxyphenethylamine Hydrochloride is a derivative of Dopamine . Dopamine is an endogenous catecholamine with α and β-adrenergic activity. It has cardiotonic and antihypotensive properties .


Synthesis Analysis

3-Hydroxy-4-Methoxyphenethylamine is a metabolite of the catecholamine dopamine . It is formed from dopamine by catechol-O-methyltransferase (COMT) .


Molecular Structure Analysis

The empirical formula of 3-Hydroxy-4-methoxyphenethylamine hydrochloride is C9H13NO2 · HCl . Its molecular weight is 203.67 . The SMILES string representation is Cl [H].COc1ccc (CCN)cc1O .


Chemical Reactions Analysis

The compound is a suitable substrate for studying enzymatic N-methylation reactions in various tissues .


Physical And Chemical Properties Analysis

The compound is a slightly beige fluffy powder . It has an assay of 98% .

Scientific Research Applications

Dopamine Metabolite

3-Hydroxy-4-methoxyphenethylamine is a metabolite of the catecholamine dopamine . Dopamine is a neurotransmitter that plays several important roles in the human brain and body. Its functions include mood regulation, reward-motivated behavior, motor control, and several endocrine functions.

Enzymatic N-Methylation Reactions

This compound is a suitable substrate for studying enzymatic N-methylation reactions in various tissues . N-methylation is a process by which a methyl group is transferred from one molecule to another, and it plays a crucial role in biological systems, including signal transduction, protein repair, and gene silencing.

Parkinson’s Disease Research

The formation of 3-hydroxy-4-methoxyphenylalanine and 3-hydroxy-4-methoxyphenethylamine in plasma during L-DOPA therapy has been studied in patients with Parkinson’s disease . This suggests its potential role in understanding the metabolism of L-DOPA, a common treatment for Parkinson’s disease.

Cardiovascular Effects

3-Hydroxy-4-methoxyphenethylamine has been found to induce tachycardia (an abnormally fast heart rate) and increase blood pressure in normotensive or DOCA-salt hypertensive rats when administered at a dose of 1 mg/kg . This suggests its potential role in cardiovascular research.

Neurological Effects

At a dose of 100 mg/kg, 3-Hydroxy-4-methoxyphenethylamine has been found to induce tremors and rigidity in mice . This suggests its potential use in neurological research, particularly in understanding the mechanisms of tremors and rigidity, symptoms commonly associated with conditions like Parkinson’s disease.

Cell Viability Studies

3-Hydroxy-4-methoxyphenethylamine has been found to decrease the viability of SH-SY5Y cells at a concentration of 200 µM . SH-SY5Y is a human derived cell line used in scientific research, particularly in the fields of neuroscience and cancer. This suggests its potential use in cytotoxicity studies.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

properties

IUPAC Name

5-(2-aminoethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-3-2-7(4-5-10)6-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAFITWSSODFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3213-30-7 (Parent)
Record name 4-O-Methyldopamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30983059
Record name 5-(2-Aminoethyl)-2-methoxyphenol--hydrogen chloride (1/1)
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Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Hydroxy-4-methoxyphenethylamine hydrochloride

CAS RN

645-33-0
Record name 3-Hydroxy-4-methoxyphenethylamine hydrochloride
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Record name 4-O-Methyldopamine hydrochloride
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Record name 645-33-0
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Record name 5-(2-Aminoethyl)-2-methoxyphenol--hydrogen chloride (1/1)
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Record name 4-(2-aminoethyl)guaiacol hydrochloride
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Record name 4-O-METHYLDOPAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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